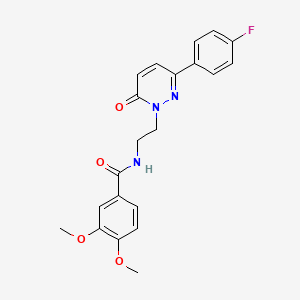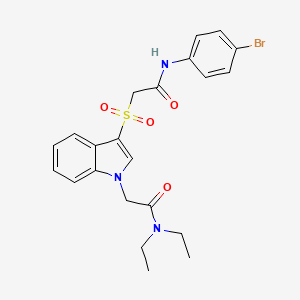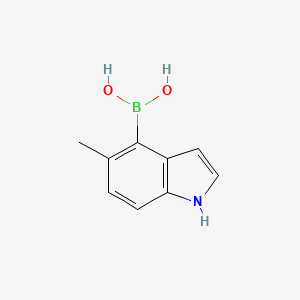![molecular formula C13H16N4OS B2461928 (E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide CAS No. 2411335-18-5](/img/structure/B2461928.png)
(E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound possesses unique chemical properties that make it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide involves the inhibition of specific enzymes and receptors that are involved in the progression of various diseases. This compound acts as a potent inhibitor of protein kinases and phosphodiesterases, which are key enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide has been shown to have a variety of biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide in lab experiments include its potent inhibitory effects on key enzymes involved in disease progression, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on (E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide include the development of novel drug formulations and the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide involves the reaction of 2-((dimethylamino)methyl)thiazole with 2-bromo-1-(pyridin-2-yl)ethanone in the presence of a base such as sodium hydride. The resultant product is then subjected to a coupling reaction with 2-bromoacrylamide to yield (E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide has been extensively studied for its potential applications in the development of novel drugs. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-17(2)7-3-4-12(18)15-9-13-16-10-8-14-6-5-11(10)19-13/h3-6,8H,7,9H2,1-2H3,(H,15,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOCIQOEVXCOHN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=NC2=C(S1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=NC2=C(S1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2461847.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2461850.png)
![6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2461851.png)


![(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2461856.png)






